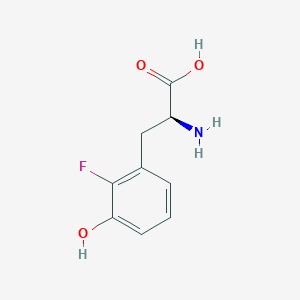

(2S)-2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC16787264

Molecular Formula: C9H10FNO3

Molecular Weight: 199.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10FNO3 |

|---|---|

| Molecular Weight | 199.18 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10FNO3/c10-8-5(2-1-3-7(8)12)4-6(11)9(13)14/h1-3,6,12H,4,11H2,(H,13,14)/t6-/m0/s1 |

| Standard InChI Key | VMIZXNIWIKTWDQ-LURJTMIESA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1)O)F)C[C@@H](C(=O)O)N |

| Canonical SMILES | C1=CC(=C(C(=C1)O)F)CC(C(=O)O)N |

Introduction

Chemical Structure and Stereochemical Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid, reflecting its stereochemistry at the α-carbon (S-configuration) and the substitution pattern on the phenyl ring. The molecular formula is C₉H₁₀FNO₃, with a calculated molecular weight of 217.18 g/mol .

Structural Characteristics

The molecule consists of three key components:

-

A propanoic acid backbone with an amino group at the α-position.

-

A 2-fluoro-3-hydroxyphenyl group attached to the β-carbon.

-

A chiral center at the α-carbon, conferring stereospecificity.

The fluorine atom at the 2-position and hydroxyl group at the 3-position on the phenyl ring introduce electronic and steric effects that influence reactivity and intermolecular interactions. The ortho-fluorine and meta-hydroxyl groups create a polar environment, enhancing hydrogen-bonding potential while modulating lipophilicity .

Table 1: Structural Comparison with Related Compounds

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While no direct synthesis reports exist for this compound, analogous fluorinated amino acids suggest plausible pathways:

-

Schiff Base Formation:

-

Fluorination Strategies:

-

Electrophilic fluorination of 3-hydroxyphenylalanine derivatives using Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

-

Directed ortho-lithiation followed by reaction with a fluorine source (e.g., N-fluoropyridinium salts).

-

-

Deprotection and Purification:

-

Acidic cleavage of protecting groups (e.g., Boc with trifluoroacetic acid).

-

Recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product.

-

Challenges in Synthesis

-

Regioselectivity: Competing fluorination at adjacent positions requires careful control of reaction conditions.

-

Steric Hindrance: The ortho-fluoro and meta-hydroxyl groups may impede coupling reactions, necessitating high-temperature or microwave-assisted synthesis.

-

Chiral Integrity: Racemization risks during deprotection steps demand mild acidic conditions and low temperatures.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be moderate (~10–20 mg/mL in water at pH 5–6) due to the ionizable carboxylic acid and amino groups. The hydroxyl and fluorine substituents enhance polarity but reduce lipophilicity compared to non-fluorinated analogs .

-

pH Sensitivity: The carboxylic acid (pKa ≈ 2.3) and amino group (pKa ≈ 9.7) dominate ionization states, influencing solubility across physiological pH ranges.

-

Thermal Stability: Decomposition likely occurs above 200°C, with the fluorine atom increasing thermal resistance compared to hydroxyl-only derivatives.

Table 2: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP (Octanol-Water) | 0.85 (estimated via group contribution) |

| Hydrogen Bond Donors | 3 (NH₂, OH, COOH) |

| Hydrogen Bond Acceptors | 5 (F, O from OH, COO⁻, NH₂) |

| Rotatable Bonds | 4 |

Future Research Directions

-

Synthetic Optimization: Develop enantioselective fluorination methods to improve yields.

-

Biological Screening: Evaluate inhibitory activity against amino acid-processing enzymes (e.g., aromatase or decarboxylases).

-

Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume